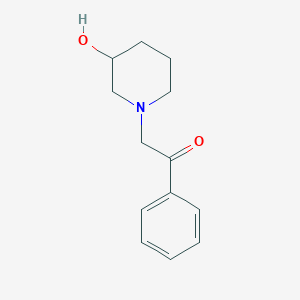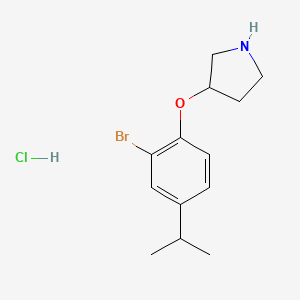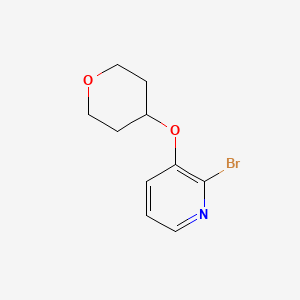
2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one
Übersicht
Beschreibung
2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one, also known as 2-AP-1-MPE, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of studies, including those related to drug discovery, drug metabolism, and protein-protein interactions. 2-AP-1-MPE has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Metal-Free Synthesis of Polysubstituted Pyrroles
Researchers have developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, which includes the use of 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one among other substrates. This synthesis occurs in an aqueous medium using surfactants like sodium dodecyl sulphate and Triton X-100, highlighting an environmentally friendly approach to generating complex pyrrole structures (Kumar, Rāmānand, & Tadigoppula, 2017).
Synthesis of 5-Halo-and 5-Nitro-1-(Benzofuran-3-Yl)-2-Phenylethanones
A study successfully synthesized compounds including 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones. These compounds were initially synthesized from 2-(2-formylphenoxy)alkanoic acids and then underwent reduction or selective catalytic reduction to form bromine or chlorine atom-containing ethanols or to convert nitro groups to amino compounds, respectively (Kwiecień & Szychowska, 2006).
Biological Activity and Applications
Anticancer Activity of 1-(Quinazolin-4-Yl)-1-(4-Methoxyphenyl)Ethan-1-Ols Derivatives
A compound named PVHD303, derived from 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, showed potent antiproliferative activity against lung cancer cell lines and inhibited tumor growth in colon cancer xenograft models. This demonstrates the potential of these derivatives in cancer therapy (Suzuki et al., 2020).
Antimicrobial Properties of Synthesized Compounds
Studies have synthesized various derivatives of 1-(4-methoxyphenyl)ethan-1-one and evaluated their antimicrobial properties, finding significant activity against various bacterial and fungal strains. This showcases the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)9-15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUHVQBECRRLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)

![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)

![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466453.png)

![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)

![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)
